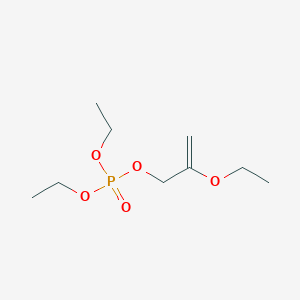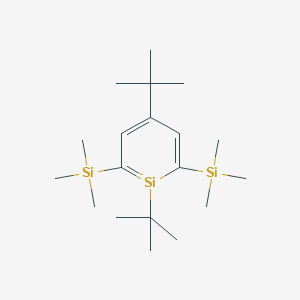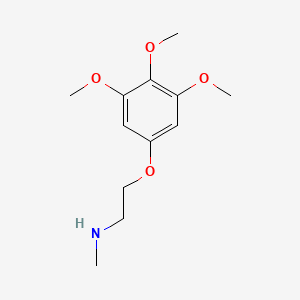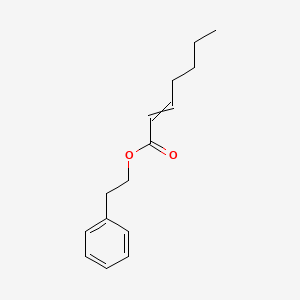![molecular formula C9H14O4 B14307361 2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester CAS No. 112753-76-1](/img/structure/B14307361.png)
2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester typically involves the esterification of 2-Propenoic acid with 1-[2-(ethenyloxy)ethoxy]ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve the efficiency of the process .
化学反応の分析
Types of Reactions
2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester undergoes various types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-Propenoic acid and 1-[2-(ethenyloxy)ethoxy]ethanol.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Addition Reactions: Halogens like bromine or chlorine, and hydrogen gas in the presence of a palladium catalyst.
Major Products
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: 2-Propenoic acid and 1-[2-(ethenyloxy)ethoxy]ethanol.
Addition Reactions: Halogenated or hydrogenated derivatives of the original compound.
科学的研究の応用
2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The ester and ether groups in the molecule also contribute to its solubility and reactivity, making it a versatile compound in various applications .
類似化合物との比較
Similar Compounds
Ethyl acrylate: Similar in structure but lacks the ether group, making it less versatile in certain applications.
Methyl methacrylate: Contains a methyl group instead of the ethoxy group, leading to different polymer properties.
Butyl acrylate: Has a longer alkyl chain, affecting its solubility and polymerization behavior.
Uniqueness
2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester stands out due to its unique combination of ester and ether groups, which provide enhanced reactivity and solubility. This makes it particularly useful in applications requiring biocompatibility and controlled release properties .
特性
CAS番号 |
112753-76-1 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC名 |
1-(2-ethenoxyethoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-4-9(10)13-8(3)12-7-6-11-5-2/h4-5,8H,1-2,6-7H2,3H3 |
InChIキー |
XLQZOCBRAFRZJM-UHFFFAOYSA-N |
正規SMILES |
CC(OCCOC=C)OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)



![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)


![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)

![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)


